

Unveiling the Three-Dimensional Architecture of (+)-Methcathinone HCl: A Crystallographic and Configurational Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Methcathinone

Cat. No.: B12728548

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure and absolute configuration of the psychoactive stimulant **(+)-methcathinone** hydrochloride, also known as ephedrone. By leveraging single-crystal X-ray diffraction data, this document offers a detailed molecular blueprint of this compound, crucial for understanding its pharmacological activity and for the development of analytical standards.

Molecular Structure and Stereochemistry

(+)-Methcathinone hydrochloride possesses a single chiral center at the C2 carbon of the propane backbone. The dextrorotatory enantiomer has been determined to have the (S)-configuration. This was unequivocally established through X-ray crystallographic analysis of the hydrochloride salt, which was synthesized from L-(-)-ephedrine, confirming the retention of stereochemistry during the oxidation of the secondary alcohol to a ketone.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The molecular structure consists of a phenyl ring attached to a propan-1-one moiety, with a methylamino group at the C2 position. The protonation of the nitrogen atom to form the hydrochloride salt is a key feature of its crystalline form.

Caption: Molecular structure of (S)-methcathinone with atom numbering. The chiral center is indicated with an asterisk.

Crystallographic Data

The crystal structure of (S)-methcathinone hydrochloride was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic space group.[\[1\]](#)[\[2\]](#)[\[4\]](#) The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	(S)-Methcathinone HCl
Chemical Formula	C ₁₀ H ₁₄ ClNO
Formula Weight	199.68
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	6.954(2)
b (Å)	11.483(3)
c (Å)	13.256(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1058.1(5)
Z	4
Density (calculated) (Mg/m ³)	1.253
Absorption Coefficient (mm ⁻¹)	0.332
F(000)	424
Crystal Size (mm ³)	0.30 x 0.20 x 0.15
θ range for data collection (°)	3.66 to 26.00
Reflections collected	8489
Independent reflections	2073 [R(int) = 0.0453]
Goodness-of-fit on F ²	1.053
Final R indices [I>2σ(I)]	R1 = 0.0385, wR2 = 0.0963
R indices (all data)	R1 = 0.0436, wR2 = 0.1012
Absolute structure parameter	0.04(8)

Data obtained from the supplementary information of Kuś et al., *Forensic Toxicology*, 2019, 37, 224–230.

Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
C7-O1	1.217(2)	O1-C7-C8	120.3(2)
C7-C8	1.520(3)	O1-C7-C1	120.0(2)
C8-N1	1.491(2)	C1-C7-C8	119.7(2)
C8-C9	1.522(3)	N1-C8-C7	109.1(1)
N1-C10	1.483(3)	N1-C8-C9	111.0(2)
C1-C7	1.479(3)	C7-C8-C9	110.1(2)
C10-N1-C8	114.9(2)		

Data obtained from the supplementary information of Kuś et al., *Forensic Toxicology*, 2019, 37, 224–230.

Experimental Protocols

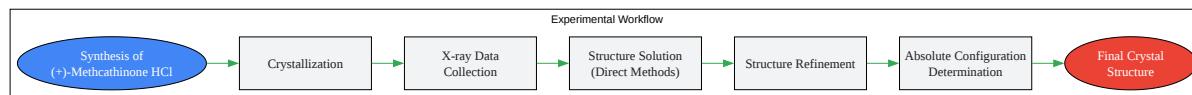
The determination of the crystal structure and absolute configuration of **(+)-methcathinone HCl** involves a series of precise experimental procedures.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For (S)-methcathinone hydrochloride, colorless plate-like crystals were obtained from a dimethyl sulfoxide (DMSO) solution.^[3]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are


collected as the crystal is rotated. These images are then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares on F^2 . Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Determination of Absolute Configuration

The absolute configuration of a chiral molecule can be determined from the X-ray diffraction data by analyzing the anomalous dispersion effects.^{[5][6]} When the X-ray wavelength is near an absorption edge of an atom in the crystal, the atomic scattering factor becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and $-h,-k,-l$). The Flack parameter is calculated during the refinement process to determine the correct enantiomer. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests that the inverted structure is correct.^[7] For **(+)-methcathinone HCl**, the presence of the chlorine atom provides a sufficiently strong anomalous scattering signal for a reliable determination of the absolute configuration.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the crystal structure and absolute configuration.

Conclusion

This guide has provided a detailed overview of the crystal structure and absolute configuration of **(+)-methcathinone HCl**. The crystallographic data presented in a structured format, along with the outlined experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. The definitive assignment of the (S)-configuration for the dextrorotatory enantiomer is critical for structure-activity relationship studies and for the development of enantioselective analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone | springermedizin.de [springermedizin.de]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Three-Dimensional Architecture of (+)-Methcathinone HCl: A Crystallographic and Configurational Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12728548#crystal-structure-and-absolute-configuration-of-methcathinone-hcl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com